molecular formula C14H11BrN2 B8532568 1h-Indazole,4-bromo-6-methyl-1-phenyl-

1h-Indazole,4-bromo-6-methyl-1-phenyl-

Cat. No.: B8532568
M. Wt: 287.15 g/mol
InChI Key: XMNHQEADRFVFPT-UHFFFAOYSA-N
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Description

Historical Development and Fundamental Significance of the Indazole Heterocycle

The synthesis of the indazole ring system was first reported in the late 19th century. Initially, the exploration of indazole and its derivatives was of academic interest, focusing on its synthesis and basic reactivity. However, over the past few decades, the fundamental significance of the indazole heterocycle has grown exponentially, particularly in medicinal chemistry. nih.gov Indazole derivatives are rarely found in nature, but their synthetic analogues have been shown to possess a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. bldpharm.com This has established the indazole nucleus as a crucial pharmacophore in drug discovery. nih.govnih.gov A number of successful drugs, such as the anti-inflammatory agent Benzydamine and the anti-emetic Granisetron, feature the indazole core, underscoring its therapeutic importance. nih.govresearchgate.net

Structural Characteristics and Tautomerism in 1H-Indazoles

The indazole molecule, with the chemical formula C₇H₆N₂, can exist in different tautomeric forms due to the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring. rsc.org The two most common forms are 1H-indazole and 2H-indazole. google.com Theoretical and experimental studies have shown that the 1H-tautomer is generally the more thermodynamically stable and predominant form. This stability is a key factor in the synthetic strategies and biological interactions of indazole derivatives. The structure of 1H-indazole features a planar bicyclic system with ten π-electrons, conferring aromatic character. The presence of both a pyridine-like and a pyrrole-like nitrogen atom allows for a range of intermolecular interactions, including hydrogen bonding, which is crucial for its biological activity.

The specific compound, 4-bromo-6-methyl-1-phenyl-1H-indazole, is a derivative of this stable 1H-indazole core. In this molecule, the hydrogen at the 1-position is replaced by a phenyl group. Additionally, a bromine atom is substituted at the 4-position and a methyl group at the 6-position of the bicyclic ring. These substitutions significantly influence the molecule's steric and electronic properties, which in turn can modulate its reactivity and biological activity.

PropertyValue
Chemical Formula C₁₄H₁₁BrN₂
Molecular Weight 287.16 g/mol
Core Structure 1H-Indazole
Substituents 4-bromo, 6-methyl, 1-phenyl

Academic Research Rationale for Substituted Indazole Derivatives

The academic and industrial interest in indazole chemistry is largely driven by the potential to create novel molecules with tailored properties through substitution on the core ring system. The synthesis of diversely substituted indazoles is a vibrant area of research. google.com

Substituted indazoles, such as 4-bromo-6-methyl-1-phenyl-1H-indazole, are valuable building blocks in contemporary organic synthesis. The indazole ring can be functionalized at various positions, allowing for the construction of complex molecular architectures. The bromine atom in the 4-position, for instance, serves as a versatile handle for cross-coupling reactions, such as the Suzuki or Heck reactions. These reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of a wide range of more complex molecules from the indazole scaffold. The development of new synthetic methodologies for the regioselective functionalization of indazoles remains an active area of research, aiming to provide efficient access to novel compounds with potential applications in medicine and materials science.

While the primary focus of indazole research has been in medicinal chemistry, there is a growing interest in the application of indazole derivatives in advanced materials science. The aromatic and electron-rich nature of the indazole ring system makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the indazole core through substitution is particularly attractive for designing materials with specific optical and electronic characteristics. For example, derivatives with ketoaryl groups at the 3-position have been shown to exhibit phosphorescence, a property that is highly desirable for OLED applications. The introduction of substituents like the phenyl and bromo groups in 4-bromo-6-methyl-1-phenyl-1H-indazole can influence the molecule's photophysical properties, suggesting potential for its investigation in the context of luminescent materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

4-bromo-6-methyl-1-phenylindazole

InChI

InChI=1S/C14H11BrN2/c1-10-7-13(15)12-9-16-17(14(12)8-10)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

XMNHQEADRFVFPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NN2C3=CC=CC=C3)C(=C1)Br

Origin of Product

United States

Comprehensive Spectroscopic and Structural Elucidation

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

No experimental data from Electrospray Ionization Mass Spectrometry (ESI-MS) for 1h-Indazole, 4-bromo-6-methyl-1-phenyl- could be located. This technique would typically be employed to determine the compound's molecular weight and provide insights into its fragmentation patterns, which is crucial for confirming its identity and purity. The anticipated result would be the observation of a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific Infrared (IR) spectroscopy data for 1h-Indazole, 4-bromo-6-methyl-1-phenyl- is not available in the reviewed literature. IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the indazole ring system, and the C-Br stretching frequency. Without experimental data, a detailed analysis of its functional groups cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for 1h-Indazole, 4-bromo-6-methyl-1-phenyl-. This powerful analytical method provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing. Such data is invaluable for understanding the molecule's conformation and intermolecular interactions in the solid state. In the absence of a crystal structure, a definitive elucidation of its solid-state architecture remains undetermined.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT calculations serve as a fundamental method for predicting the electronic structure and reactivity of molecules. For substituted indazoles, these studies are crucial for understanding reaction outcomes and molecular properties.

Elucidation of Reaction Mechanisms and Transition States

While no specific reaction mechanisms involving 1H-Indazole, 4-bromo-6-methyl-1-phenyl- have been elucidated through DFT, studies on similar indazole systems highlight the utility of this approach. DFT is frequently used to map the potential energy surface of a reaction, identifying the lowest energy pathways.

Energetic profiles, calculated using DFT, map the energy of a chemical system as it progresses along a reaction coordinate. The highest point on this profile represents the transition state, and the energy difference between the reactants and the transition state is the activation barrier. For a hypothetical reaction involving 1H-Indazole, 4-bromo-6-methyl-1-phenyl-, DFT could predict the feasibility of different reaction pathways by comparing their activation barriers. Lower activation barriers indicate kinetically more favorable reactions.

DFT calculations are instrumental in identifying and characterizing the geometry and stability of reaction intermediates. For indazole derivatives, reactions such as N-alkylation or cross-coupling can proceed through various intermediates. researchgate.netresearchgate.net Theoretical studies on related compounds have shown that the stability of these intermediates can dictate the final product distribution. researchgate.net A computational analysis of 1H-Indazole, 4-bromo-6-methyl-1-phenyl- would be necessary to predict the specific intermediates and preferred reaction pathways for its transformations.

Prediction and Rationalization of Regioselectivity and Stereoselectivity

The prediction of regioselectivity, particularly in the functionalization of the indazole core, is a significant application of DFT. For instance, in the alkylation of N-unsubstituted indazoles, a mixture of N1 and N2 isomers is often possible. DFT calculations can predict the preferred site of reaction by comparing the energies of the transition states leading to the different regioisomers. Factors such as the nature of the substituents and the reaction conditions can be modeled to rationalize observed selectivities in similar systems. researchgate.net

Electronic Structure Analysis

The electronic properties of a molecule, which are readily calculated using DFT, govern its reactivity and spectroscopic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For 1H-Indazole, 4-bromo-6-methyl-1-phenyl-, the HOMO-LUMO gap would be influenced by the electronic effects of the bromo, methyl, and phenyl substituents. While specific values are not available, a hypothetical analysis can be presented in the table below, illustrating the type of data that would be generated from a DFT calculation.

Calculated ParameterHypothetical Value (eV)Implication
HOMO Energy-6.5Electron-donating ability
LUMO Energy-1.5Electron-accepting ability
HOMO-LUMO Gap (ΔE)5.0Chemical reactivity and stability
Charge Distribution and Reactivity Descriptors

The electronic characteristics of 4-bromo-6-methyl-1-phenyl-1H-indazole, particularly its charge distribution and reactivity, can be thoroughly investigated using computational methods like Density Functional Theory (DFT). nih.gov Analysis of the molecular electrostatic potential (MEP) surface provides a visual representation of charge distribution, identifying electrophilic and nucleophilic regions crucial for predicting chemical reactivity. nih.govmdpi.com

Key insights into reactivity are derived from global and local reactivity descriptors. mdpi.com Methods such as Natural Bond Orbital (NBO) and Mulliken population analysis are employed to calculate the partial charges on each atom. beilstein-journals.org For indazole systems, the partial charges on the N1 and N2 atoms are of particular interest as they are conventional sites for nucleophilic attack. beilstein-journals.org While the N1 position in the title compound is substituted, the N2 atom remains a potential site for interactions.

Reactivity descriptors, often derived from Frontier Molecular Orbital (FMO) theory, quantify the molecule's behavior. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate properties like the HOMO-LUMO energy gap, which is an indicator of molecular stability and reactivity. nih.govrsc.org Other descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), which categorize the compound's tendency to act as an electrophile or nucleophile. mdpi.com Furthermore, the Fukui function is a widely used local reactivity descriptor that indicates the most probable sites for nucleophilic, electrophilic, or radical attack within the molecule. nih.govresearchgate.net

DescriptorTypical Calculation MethodInformation Provided
Partial Atomic ChargesNBO, Mulliken Population AnalysisDistribution of electron density across the molecule.
Molecular Electrostatic Potential (MEP)DFTVisualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites. mdpi.com
HOMO-LUMO Energy GapDFT (e.g., B3LYP/6-311+)Indicates chemical reactivity and stability; a larger gap suggests higher stability. nih.gov
Global Electrophilicity Index (ω)Calculated from HOMO/LUMO energiesQuantifies the ability of the molecule to accept electrons. mdpi.com
Fukui FunctionFinite difference approximation from electron densitiesIdentifies the most reactive sites for specific types of chemical attack. nih.govresearchgate.net

Spectroscopic Property Prediction and Validation

Theoretical calculations are instrumental in predicting the spectroscopic properties of 4-bromo-6-methyl-1-phenyl-1H-indazole, which can then be validated against experimental data to confirm its structure. DFT is a powerful tool for predicting vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. rsc.orgresearchgate.net

For NMR spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method, typically employed with a functional like B3LYP and a basis set such as 6-311++G(d,p), is used to calculate the absolute shieldings of nuclei like ¹H and ¹³C. nih.govacs.org These theoretical chemical shifts provide a sound basis for interpreting experimental NMR data, helping to assign specific signals to the correct atoms within the molecule and confirm the substitution pattern. nih.gov

Similarly, theoretical vibrational frequencies can be computed to predict the molecule's IR and Raman spectra. These calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method. researchgate.net The comparison between the predicted and experimental spectra serves as a robust validation of the molecule's synthesized structure. nih.gov UV-Visible spectral properties can also be analyzed through FMO analysis to understand the electronic transitions within the molecule. nih.gov

Spectroscopic TechniqueComputational MethodPredicted PropertiesPurpose of Validation
NMR (¹H, ¹³C)DFT (GIAO method)Chemical shifts, coupling constants. nih.govStructural elucidation and assignment of atomic positions.
Infrared (IR) & RamanDFT (Frequency calculations)Vibrational modes and frequencies. researchgate.netConfirmation of functional groups and overall molecular structure.
UV-VisibleTime-Dependent DFT (TD-DFT)Electronic transitions (λmax), oscillator strengths.Analysis of electronic properties and chromophores.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and conformational landscape of molecules like 4-bromo-6-methyl-1-phenyl-1H-indazole over time. nih.gov The presence of the N-phenyl group introduces a degree of rotational freedom around the N1-C(phenyl) single bond, leading to various possible spatial arrangements, or conformers.

MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. mdpi.com These simulations track the atomic movements by solving Newton's equations of motion, providing insights into how the molecule flexes and rotates under specific conditions (e.g., in a solvent). nih.govresearchgate.net Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecular structure over the simulation time. nih.gov

The analysis can reveal the preferred orientation of the phenyl ring relative to the indazole plane. The dihedral angle between these two rings is a critical conformational parameter. Studies on similar N-phenyl substituted heterocyclic systems have shown that different torsional conformations can exist, which may be stabilized by various weak intramolecular interactions. mdpi.com Understanding the accessible conformations is crucial, as the three-dimensional shape of a molecule significantly influences its biological activity and intermolecular interactions.

Theoretical Studies on Acidity and Basicity of Indazole Derivatives

The indazole ring system is amphoteric, meaning it can act as both a weak acid and a weak base. wikipedia.org The basicity arises from the lone pair of electrons on the N2 atom, which can accept a proton. The acidity in unsubstituted indazoles is due to the proton on N1. For 4-bromo-6-methyl-1-phenyl-1H-indazole, the N1 position is blocked by the phenyl group, so it can only function as a base.

Theoretical calculations can predict the proton affinity of the N2 atom and the pKa of the corresponding conjugate acid (the indazolium cation). The Hammett equation can be used in linear free energy relationship (LFER) plots to correlate the electronic effects of substituents with the pKa values of indazolium cations. chemrxiv.org

The substituents on the benzene (B151609) ring of the indazole core significantly influence its basicity:

4-bromo group: As an electron-withdrawing group, the bromine atom decreases the electron density on the indazole ring system, including the N2 atom. This makes the lone pair on N2 less available for protonation, thus decreasing the basicity of the molecule compared to an unsubstituted 1-phenyl-indazole.

6-methyl group: As an electron-donating group, the methyl group increases the electron density on the ring. This effect enhances the basicity of the N2 atom, making it more readily protonated.

Intermolecular Interaction Analysis (e.g., hydrogen bonding, π-stacking)

The supramolecular architecture and solid-state packing of 4-bromo-6-methyl-1-phenyl-1H-indazole are governed by various noncovalent intermolecular interactions. nih.gov While the substitution at the N1 position precludes the formation of the strong N-H···N hydrogen bonds that are often seen in unsubstituted indazole dimers, other significant interactions are possible.

Hydrogen Bonding: The N2 atom of the indazole ring can act as a hydrogen bond acceptor, potentially forming weak C-H···N interactions with neighboring molecules in the crystal lattice. researchgate.net

π-π Stacking: The planar, aromatic indazole core and the N-phenyl substituent provide extensive π-systems capable of engaging in π-π stacking interactions. nih.gov These interactions are crucial in directing the crystal packing and can occur between the indazole ring of one molecule and the phenyl ring of another, or between two indazole systems. nih.govresearchgate.net These interactions can adopt various geometries, including parallel-displaced or T-shaped arrangements, to stabilize the crystal structure. nih.gov

Reactivity and Chemical Transformations of 1h Indazole, 4 Bromo 6 Methyl 1 Phenyl Derivatives

Functionalization at the Indazole Ring System

The indazole ring is an electron-rich heteroaromatic system, making it susceptible to various functionalization reactions. The specific substitution pattern of 4-bromo-6-methyl-1-phenyl-1H-indazole influences the sites of further reactions.

Direct C–H functionalization is a powerful and atom-economical method for introducing new substituents onto aromatic and heteroaromatic rings. For indazole derivatives, the focus has predominantly been on the C3 position due to its inherent reactivity.

The C3 position of the 1H-indazole ring is analogous to the C2 position of indole (B1671886) and is the most nucleophilic carbon, making it a prime site for electrophilic attack and metal-catalyzed C-H functionalization. acs.org For N1-phenyl substituted indazoles, direct C-H arylation at the C3 position is a well-established transformation. nih.gov Palladium-catalyzed reactions are commonly employed for this purpose. nih.govnih.gov

For instance, the direct arylation of 1-substituted-1H-indazoles with aryl halides can be achieved using palladium catalysts. While specific examples for 4-bromo-6-methyl-1-phenyl-1H-indazole are not prevalent in the literature, analogous reactions on similar scaffolds suggest that C3-arylation would be a feasible transformation. The general conditions for such reactions often involve a palladium source like Pd(OAc)₂, a ligand, a base, and an aryl halide.

Table 1: Representative Conditions for Palladium-Catalyzed C3-Arylation of 1-Substituted-1H-Indazoles

Catalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ PPh₃ K₂CO₃ Toluene 100
Pd(dppf)Cl₂ - Cs₂CO₃ Dioxane 120

This table presents generalized conditions from studies on various 1-substituted indazoles and serves as a predictive model for the reactivity of 4-bromo-6-methyl-1-phenyl-1H-indazole.

Alkenylation at the C3 position is another important C-H functionalization strategy. These reactions, also typically catalyzed by palladium, allow for the introduction of vinyl groups, which are valuable synthetic intermediates.

Functionalization of the benzene (B151609) portion of the indazole ring (C4, C5, C6, and C7) via C-H activation is more challenging due to the lower reactivity of these positions compared to C3. nih.gov Site-selectivity is often controlled by the use of a directing group. nih.gov For 1H-indazoles, functionalization at the C7 position has been achieved through the installation of a directing group at the N1 position. nih.gov Given that the subject compound already possesses a phenyl group at N1, this could potentially influence the reactivity of the ortho C-H bonds on the phenyl ring itself, rather than the indazole core.

Direct C-H functionalization at the C5 or C6 positions of the indazole ring is less common and generally requires specific substitution patterns or directing groups to achieve regioselectivity. The existing methyl group at C6 in 4-bromo-6-methyl-1-phenyl-1H-indazole would likely sterically hinder direct functionalization at the adjacent C5 and C7 positions.

Halogenation is a fundamental transformation in organic synthesis, providing precursors for cross-coupling reactions. chim.it The indazole ring can be halogenated at various positions, with the regioselectivity depending on the reaction conditions and the existing substituents.

For many 1H-indazoles, direct halogenation often occurs at the C3 position. For instance, treatment of 1H-indazoles with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can lead to the corresponding 3-bromo or 3-iodoindazoles. nih.govrsc.org An ultrasound-assisted bromination of indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has also been reported as an efficient method. nih.gov

In the case of 4-bromo-6-methyl-1-phenyl-1H-indazole, the C3 position would be the most likely site for further electrophilic halogenation.

Table 2: Reagents for Regioselective Halogenation of Indazoles

Halogenation Reagent Position
Bromination N-Bromosuccinimide (NBS) C3
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) C3
Bromine (Br₂) C3
Iodination N-Iodosuccinimide (NIS) C3

This table summarizes common halogenating agents and the typical position of functionalization on the indazole ring, which can be extrapolated to the reactivity of 4-bromo-6-methyl-1-phenyl-1H-indazole.

It is also possible to introduce halogens at other positions of the indazole ring, although this often requires more specific synthetic routes rather than direct halogenation of the pre-formed indazole. For instance, regioselective bromination at the C7 position has been achieved on 4-substituted 1H-indazoles. nih.govrsc.org

C–H Functionalization Strategies

Cross-Coupling Reactions at Bromo-Substituted Indazoles

The bromine atom at the C4 position of 1H-Indazole, 4-bromo-6-methyl-1-phenyl- is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. acs.orgnih.govresearchgate.net This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. yonedalabs.com

Bromo-substituted indazoles are excellent substrates for Suzuki-Miyaura cross-coupling. nih.gov The reaction can be performed at various positions of the indazole ring where a bromine atom is present. researchgate.net For 4-bromo-6-methyl-1-phenyl-1H-indazole, the C4-bromo substituent can be readily coupled with a wide range of aryl and heteroaryl boronic acids to generate 4-aryl-6-methyl-1-phenyl-1H-indazole derivatives.

The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst, a base, and a suitable solvent. A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. nih.govresearchgate.net The choice of base and solvent can also influence the reaction efficiency.

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Bromoindazoles

Palladium Catalyst Base Solvent
Pd(PPh₃)₄ Cs₂CO₃ 1,4-Dioxane/EtOH/H₂O researchgate.net
Pd(dppf)Cl₂ K₂CO₃ Dimethoxyethane nih.gov

This table provides examples of catalytic systems successfully used for the Suzuki-Miyaura coupling of various bromoindazoles, which are applicable to the 4-bromo position of the target compound.

The electronic nature of the boronic acid and any steric hindrance around the coupling sites can affect the reaction outcome. However, the Suzuki-Miyaura reaction is known for its broad functional group tolerance, making it a highly versatile tool for the derivatization of 1H-Indazole, 4-bromo-6-methyl-1-phenyl-.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org For 1H-Indazole, 4-bromo-6-methyl-1-phenyl-, the bromine atom at the C-4 position serves as the halide component, making it a suitable substrate for Heck coupling. While specific studies on this exact molecule are not prevalent, the reactivity of bromoindazoles in Heck reactions is well-documented, allowing for a reliable prediction of its behavior.

Research on 3-bromoindazoles has demonstrated that these compounds can undergo Heck coupling with various olefins, though they are noted for their potential to undergo a competing debromination process. beilstein-journals.org To mitigate this side reaction and improve yields, specific reaction conditions have been developed. For instance, mechanochemical (ball-milling) conditions have been shown to be effective. beilstein-journals.orgnih.gov A typical reaction would involve a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a base, commonly an amine like triethylamine (B128534) (TEA). beilstein-journals.orgnih.gov The addition of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be beneficial. beilstein-journals.org

The reaction of 1H-Indazole, 4-bromo-6-methyl-1-phenyl- with an alkene, for example, n-butyl acrylate, would be expected to yield the corresponding 4-vinylindazole derivative. The general conditions derived from studies on analogous 3-bromoindazoles suggest the utility of a Pd(OAc)₂/PPh₃ catalytic system. nih.gov

Table 1: Representative Conditions for Heck Coupling of Bromoindazoles

SubstrateOlefinCatalyst SystemBaseConditionsYieldReference
3-bromo-1-methyl-1H-indazolen-butyl acrylatePd(OAc)₂ / PPh₃TEABall-milling, 800 rpm, 90 minGood to Excellent beilstein-journals.orgnih.gov
3,6-dibromo-1-(THP)-1H-indazole(E)-N,N-dimethyl-3-(pyridin-2-yl)acrylamidePd(OAc)₂ / PPh₃TEABall-milling, 700 rpm, 90 min~75% (for first coupling) beilstein-journals.org

Negishi Coupling

The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organohalide. organic-chemistry.org The C4-bromo position of 1H-Indazole, 4-bromo-6-methyl-1-phenyl- is amenable to this transformation. This reaction is particularly useful for creating C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. nih.govmit.edu

The synthesis of various functionalized indazoles has been achieved through Negishi coupling. chim.it For example, the C3-position of N1-protected indazoles has been functionalized using a sequence of zincation followed by a Negishi coupling. chim.it More directly, aryl bromides are common coupling partners in Negishi reactions. organic-chemistry.orgnih.gov A typical catalytic system for the Negishi coupling of aryl bromides involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized phosphine ligand, such as CPhos or PCyp₃, which are designed to promote the desired reductive elimination and suppress side reactions like β-hydride elimination. organic-chemistry.orgmit.eduorganic-chemistry.org

For 1H-Indazole, 4-bromo-6-methyl-1-phenyl-, a Negishi coupling with an organozinc reagent, such as an alkylzinc or arylzinc halide, would lead to the corresponding 4-alkyl or 4-aryl derivative. The reaction would likely proceed efficiently using a modern catalyst system developed for challenging aryl bromide couplings. nih.govmit.edu

Table 2: Catalyst Systems for Negishi Coupling of Aryl Halides

Aryl Halide TypeOrganozinc ReagentCatalyst SystemSolventConditionsReference
Aryl Bromides & ChloridesSecondary alkylzinc halidesPd(OAc)₂ / CPhosTHF / TolueneAmbient Temperature organic-chemistry.orgnih.gov
Primary Alkyl HalidesAlkyl-, Alkenyl-, Arylzinc halidesPd₂(dba)₃ / PCyp₃THF / NMP80 °C organic-chemistry.org

Other Metal-Catalyzed Coupling Reactions

Beyond Heck and Negishi couplings, the C4-bromo substituent is a versatile handle for a variety of other metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling , which couples an organoboron species with an organohalide, is one of the most widely used C-C bond-forming reactions. ias.ac.in There are numerous examples of Suzuki reactions being successfully applied to bromoindazole scaffolds to introduce aryl or heteroaryl groups. ias.ac.innih.govnih.gov For instance, the coupling of 5-bromoindazoles with aryl boronic acids has been used to synthesize 5-arylindazoles, which are of interest in medicinal chemistry. ias.ac.innih.gov Similarly, 7-bromo-4-substituted-1H-indazoles have been effectively coupled with a range of aryl and heteroaryl boronic acids. nih.govrsc.org

The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like aqueous dioxane or DME. nih.govnih.govrsc.org Given these precedents, 1H-Indazole, 4-bromo-6-methyl-1-phenyl- would be an excellent substrate for Suzuki coupling, allowing for the synthesis of 4-aryl- and 4-heteroaryl-6-methyl-1-phenyl-1H-indazoles.

Table 3: Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

Bromoindazole SubstrateBoronic AcidCatalystBaseSolventConditionsYieldReference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80 °C, 2 hHigh nih.gov
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 °C, 2 h (MW)Good nih.gov
5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole derivativeAryl boronic acidsPd(OAc)₂CsFDMF95-100 °CUp to 92% ias.ac.in

Reactions Involving the Methyl Group

The methyl group at the C-6 position is analogous to a benzylic methyl group and can undergo reactions typical for such a functionality, including oxidation and further functionalization.

The methyl group on the indazole ring can be oxidized to various higher oxidation states, such as an aldehyde, a carboxylic acid, or a hydroxymethyl group. The specific product depends on the choice of oxidizing agent and reaction conditions.

While direct examples on the target molecule are scarce, the oxidation of methyl groups on aromatic nuclei is a well-established transformation. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can typically oxidize an aromatic methyl group to a carboxylic acid. Milder and more selective methods also exist. For example, aerobic oxidation using molecular oxygen, catalyzed by N-bromosuccinimide (NBS) under photoirradiation, has been shown to convert aromatic methyl groups into carboxylic acids. researchgate.net This method proceeds via a radical mechanism involving hydrogen abstraction by a bromo radical. researchgate.net Such a transformation on 1H-Indazole, 4-bromo-6-methyl-1-phenyl- would yield 4-bromo-1-phenyl-1H-indazole-6-carboxylic acid.

The benzylic protons of the methyl group are susceptible to radical abstraction, enabling functionalization through radical reactions. A common transformation is benzylic bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This would convert the 6-methyl group into a 6-(bromomethyl) group. The resulting 6-(bromomethyl)-1H-indazole derivative is a versatile intermediate, as the bromine can be readily displaced by a variety of nucleophiles (e.g., cyanides, amines, alkoxides) to install a wide range of functional groups.

Another potential route for functionalization involves deprotonation of the methyl group. Although typically challenging on an electron-rich ring, strong base combinations could potentially generate a benzylic anion, which could then react with various electrophiles.

Reactions Involving the Phenyl Substituent

The phenyl group attached to the N-1 position of the indazole ring can undergo electrophilic aromatic substitution. The indazole moiety itself will influence the regioselectivity of this substitution. The pyrazole (B372694) part of the indazole system is generally electron-withdrawing, which would deactivate the N-phenyl ring towards electrophilic attack compared to benzene.

The directing effect of the indazole nucleus on the N-phenyl ring would likely favor substitution at the ortho and para positions of the phenyl ring, with the para position being sterically more accessible. Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) would be expected to introduce a nitro group, likely at the 4-position of the phenyl ring, yielding 1-(4-nitrophenyl)-4-bromo-6-methyl-1H-indazole.

Halogenation: Reactions with halogens (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) could introduce a halogen atom onto the phenyl ring, again, likely at the para position.

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid like AlCl₃, could also occur on the N-phenyl ring, though the deactivating effect of the indazole core might necessitate forcing conditions.

The precise outcome and feasibility of these reactions would depend on a careful choice of reagents and conditions to avoid competing reactions on the indazole core itself. chemicalbook.com

Electrophilic Aromatic Substitution on Phenyl Ring

The indazol-1-yl substituent generally exerts an electron-withdrawing effect on the N-phenyl ring. This deactivating nature is attributed to the electronegativity of the nitrogen atoms and the aromaticity of the indazole system. Consequently, the phenyl ring in 1-phenyl-1H-indazole derivatives is less susceptible to electrophilic aromatic substitution compared to benzene.

The directing effect of the indazol-1-yl group is anticipated to be meta-directing for electrophilic aromatic substitution reactions. This is a consequence of the deactivating nature of the substituent, which withdraws electron density from the ortho and para positions to a greater extent than the meta position, making the latter more favorable for electrophilic attack.

While specific experimental data on the electrophilic aromatic substitution of "1H-Indazole, 4-bromo-6-methyl-1-phenyl-" is not extensively reported in the literature, the expected outcomes for common electrophilic aromatic substitution reactions are summarized in the table below based on established principles of organic chemistry.

ReactionReagentsExpected Major Product(s)
Nitration HNO₃, H₂SO₄4-bromo-6-methyl-1-(3-nitrophenyl)-1H-indazole
Halogenation Br₂, FeBr₃4-bromo-1-(3-bromophenyl)-6-methyl-1H-indazole
Friedel-Crafts Acylation RCOCl, AlCl₃1-(3-acylphenyl)-4-bromo-6-methyl-1H-indazole
Sulfonation SO₃, H₂SO₄3-(4-bromo-6-methyl-1H-indazol-1-yl)benzenesulfonic acid

It is important to note that the reaction conditions for these transformations would likely require forcing conditions (e.g., higher temperatures, stronger Lewis acids) due to the deactivated nature of the N-phenyl ring.

Cross-Coupling with Phenyl Group

Cross-coupling reactions on the N-phenyl group of "1H-Indazole, 4-bromo-6-methyl-1-phenyl-" are not directly applicable as the phenyl ring itself is unfunctionalized for such transformations. However, the phenyl ring can be first functionalized, typically via electrophilic aromatic halogenation as described in the previous section, to introduce a handle for subsequent cross-coupling reactions.

For instance, a plausible synthetic route to further diversify the N-phenyl group would involve the bromination of the phenyl ring, followed by a Suzuki-Miyaura cross-coupling reaction. This two-step sequence would allow for the introduction of a wide range of aryl or heteroaryl substituents at the meta position of the N-phenyl ring.

A representative reaction scheme is presented below:

Step 1: Bromination of the N-phenyl ring

Substrate: 1H-Indazole, 4-bromo-6-methyl-1-phenyl-

Reagents: Br₂, FeBr₃

Product: 4-bromo-1-(3-bromophenyl)-6-methyl-1H-indazole

Step 2: Suzuki-Miyaura Cross-Coupling

Substrate: 4-bromo-1-(3-bromophenyl)-6-methyl-1H-indazole

Coupling Partner: Arylboronic acid (Ar-B(OH)₂)

Catalyst: Pd(PPh₃)₄ or other suitable palladium catalyst

Base: Na₂CO₃, K₂CO₃, or other suitable base

Product: 1-(3-arylphenyl)-4-bromo-6-methyl-1H-indazole

The following table outlines the expected products from a Suzuki-Miyaura cross-coupling reaction with various arylboronic acids, assuming the prior successful bromination of the N-phenyl ring.

Arylboronic Acid (Ar-B(OH)₂)Expected Product
Phenylboronic acid1-(biphenyl-3-yl)-4-bromo-6-methyl-1H-indazole
4-Methoxyphenylboronic acid4-bromo-1-(4'-methoxybiphenyl-3-yl)-6-methyl-1H-indazole
3-Thienylboronic acid4-bromo-6-methyl-1-(3-(thiophen-3-yl)phenyl)-1H-indazole
4-Pyridinylboronic acid4-bromo-6-methyl-1-(3-(pyridin-4-yl)phenyl)-1H-indazole

This sequential functionalization strategy provides a versatile platform for the synthesis of a diverse library of 1-phenyl-1H-indazole derivatives with substitution on the N-phenyl ring, which can be valuable for structure-activity relationship (SAR) studies in drug discovery programs.

Potential Applications of Indazole Frameworks in Non Biological Fields

Advanced Materials Science

The versatility of the indazole moiety has led to its exploration in several areas of advanced materials science.

Indazole derivatives, alongside the structurally related imidazole (B134444) compounds, have emerged as promising materials for use in Organic Light-Emitting Diodes (OLEDs). Their utility in this domain stems from their favorable electronic properties, which can be finely tuned through chemical modification. Derivatives of carbazole (B46965) and diphenyl imidazole, for instance, have been synthesized and shown to exhibit narrow blue light-emission bands, a desirable characteristic for deep-blue electroluminescent devices. mdpi.com

In one study, non-doped fluorescent OLEDs were fabricated using carbazole-π-imidazole derivatives as the emissive layer. These devices exhibited deep-blue electroluminescence with Commission Internationale de l'Eclairage (CIE) coordinates of (0.157, 0.080) and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov The high triplet energy values and good charge carrier mobility of these materials contribute to their performance. Specifically, hole drift mobility has been observed to exceed 10⁻⁴ cm²/V·s at high electric fields. mdpi.com

The following table summarizes the performance of an OLED device using a carbazole and diphenyl imidazole derivative as the emitter:

Device ParameterValue
EmitterCarbazole and Diphenyl Imidazole Derivative
Maximum External Quantum Efficiency (EQE)1.1%
CIE Color Coordinates(0.16, 0.08)
Emission ColorDeep-Blue

Table based on data for a representative carbazole-diphenyl imidazole derivative. mdpi.com

The indazole structure has been incorporated into various dyes and polymers. For example, basic azo dyes derived from 3-amino-indazole have been synthesized and shown to be effective for dyeing fibers based on acrylonitrile (B1666552) polymers, producing yellow, orange, or scarlet shades with good fastness properties. google.com The synthesis of these dyes typically involves the diazotization of an amino-indazole derivative followed by coupling with another aromatic compound. google.com

The integration of indazole units into polymer backbones can impart desirable thermal and electronic properties. The rigid nature of the indazole ring can enhance the thermal stability of polymers, while its electronic characteristics can be harnessed for applications in conductive polymers or as charge-transporting materials.

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. nih.gov The indazole linkage has been successfully incorporated into COFs through methods such as the Cadogan reaction, which involves the reductive cyclization of imines. escholarship.org This approach allows for the creation of robust, irreversible linkages within the framework.

An indazole-linked COF, termed TPB-indazole-COF, has been synthesized, demonstrating the viability of using indazole units as building blocks for these advanced materials. escholarship.org These frameworks can exhibit high proton conductivity, which is a valuable property for applications in fuel cells and other electrochemical devices. escholarship.org For instance, a related benzimidazolylidene-linked COF exhibited a proton conductivity of 1.4 × 10⁻² S cm⁻¹ at 120 °C with a low activation energy of 0.24 eV, suggesting a Grotthuss-type proton transfer mechanism. escholarship.orgresearchgate.net The properties of such materials are highly dependent on the molecular building blocks used in their synthesis. mdpi.com

Chemical Building Blocks for Complex Molecular Architectures

The indazole nucleus is a valuable scaffold in organic synthesis, serving as a starting point for the construction of more complex molecules. Its functionalization at various positions allows for the introduction of different chemical groups, leading to a diverse range of derivatives with tailored properties. nih.gov For example, 2-alkynylanilines are versatile building blocks that have been used in the synthesis of various nitrogen-containing heterocycles, including indazoles. researchgate.net

The development of synthetic methodologies, such as the visible light-mediated heterodifunctionalization of alkynylazobenzenes, has provided efficient routes to 2H-indazoles. acs.org This particular reaction proceeds without the need for a transition metal or a photocatalyst and demonstrates excellent regioselectivity. acs.org Such synthetic advancements enhance the accessibility of indazole derivatives for their use in creating larger, more intricate molecular structures for a variety of applications.

Photophysical Properties of Organic Materials

Indazole derivatives often exhibit interesting photophysical properties, including fluorescence, which can be modulated by substitution on the indazole ring. researchgate.net The aromatic nature of the indazole system, combined with the presence of heteroatoms, gives rise to electronic transitions that can result in light emission upon excitation. mdpi.com

For example, coordination polymers based on 1H-indazole-6-carboxylic acid and d¹⁰ metals like zinc(II) and cadmium(II) have been shown to be photoluminescent. mdpi.com The emission in these materials is primarily attributed to ligand-centered π-π* electronic transitions. mdpi.com The study of pyrazolylazoindole/indazole-based photoswitches has also revealed that their photophysical properties can be finely controlled, allowing for reversible isomerization upon irradiation with specific wavelengths of light. researchgate.net These characteristics are crucial for the development of molecular switches, sensors, and other photoresponsive materials.

The following table provides an overview of the photophysical properties of a representative indazole-based coordination polymer:

CompoundCompositionEmission Maximum (λem)Excitation Maximum (λex)Origin of Emission
1 [Zn(L)(H₂O)]n (L = 1H-indazole-6-carboxylate)~430 nm~350 nmLigand-centered π-π* transition
2 [Cd₂(HL)₄]n (HL = 1H-indazole-6-carboxylate)~430 nm~350 nmLigand-centered π-π* transition

Table based on data for zinc and cadmium coordination polymers with 1H-indazole-6-carboxylic acid. mdpi.com

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